10-Methylundecanal-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylundecanal-d7 is a deuterated aldehyde with the molecular formula C12H17D7O and a molecular weight of 191.36 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylundecanal-d7 typically involves the deuteration of 10-Methylundecanal. One common method is the catalytic hydrogenation of 10-Methylundecanal in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-Methylundecanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Methylundecanal-d7 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of similar compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 10-Methylundecanal-d7 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its behavior in various chemical and biological systems. This tracking is achieved through techniques like mass spectrometry, where the deuterium atoms provide a distinct signal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylundecanal: Another aldehyde with a similar structure but without deuterium atoms.
10-Methylundecanal: The non-deuterated version of 10-Methylundecanal-d7.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for analytical and research purposes. The deuterium labeling allows for precise tracking and quantification in various studies, setting it apart from its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1794753-14-2 |
---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
191.366 |
IUPAC-Name |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecanal |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3/i1D3,2D3,12D |
InChI-Schlüssel |
TUMDWYVQVPWJDR-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.